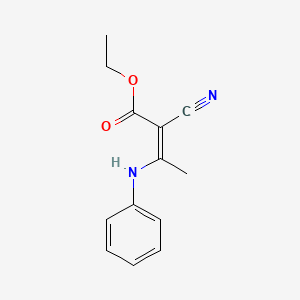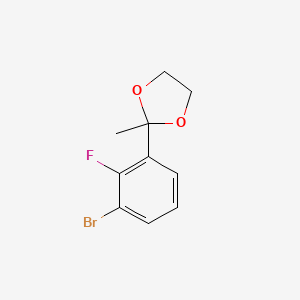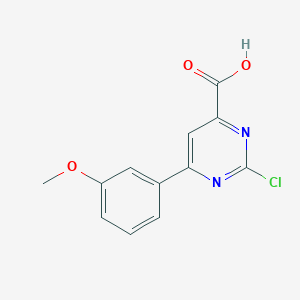
2-Chloro-6-(3-methoxyphenyl)pyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-(3-methoxyphenyl)pyrimidine-4-carboxylic acid is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a chlorine atom at the 2-position, a methoxyphenyl group at the 6-position, and a carboxylic acid group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(3-methoxyphenyl)pyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Chlorine Atom: Chlorination at the 2-position of the pyrimidine ring can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the methoxyphenyl group with the chlorinated pyrimidine ring in the presence of a palladium catalyst.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide (CO2) under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The chlorine atom at the 2-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products Formed:
Oxidation: Hydroxylated derivatives of the methoxyphenyl group.
Reduction: Alcohol or aldehyde derivatives of the carboxylic acid group.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
2-Chloro-6-(3-methoxyphenyl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-Chloro-6-(3-methoxyphenyl)pyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to the active site or allosteric site of the target protein. The molecular targets and pathways involved can vary, but typically include key enzymes or receptors involved in disease pathways.
類似化合物との比較
2-Chloro-4-(3-methoxyphenyl)pyrimidine: Similar structure but lacks the carboxylic acid group.
6-(3-Methoxyphenyl)pyrimidine-4-carboxylic acid: Similar structure but lacks the chlorine atom.
2-Chloro-6-phenylpyrimidine-4-carboxylic acid: Similar structure but lacks the methoxy group on the phenyl ring.
Uniqueness: 2-Chloro-6-(3-methoxyphenyl)pyrimidine-4-carboxylic acid is unique due to the presence of both the chlorine atom and the methoxyphenyl group, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance its reactivity and binding affinity in various applications, making it a valuable compound for research and development.
特性
分子式 |
C12H9ClN2O3 |
|---|---|
分子量 |
264.66 g/mol |
IUPAC名 |
2-chloro-6-(3-methoxyphenyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H9ClN2O3/c1-18-8-4-2-3-7(5-8)9-6-10(11(16)17)15-12(13)14-9/h2-6H,1H3,(H,16,17) |
InChIキー |
SUNFKENZHXZDLJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


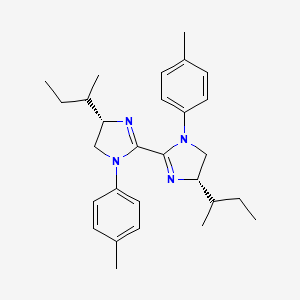

![9-Chloro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14026126.png)



![methyl 2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B14026159.png)
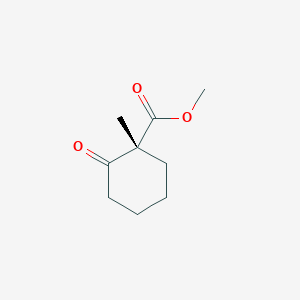

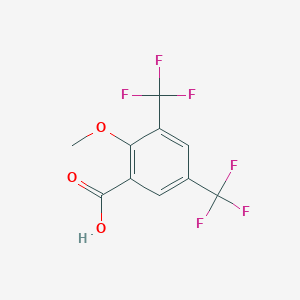
![(R)-4-(Boc-amino)-1-[4-(1-piperazinylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B14026176.png)

